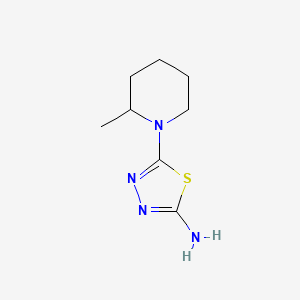

5-(2-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine

Description

Bond Angles and Hybridization:

- The thiadiazole ring exhibits sp$$^2$$ hybridization at all ring atoms, with bond angles close to 120° due to aromaticity.

- The piperidine ring adopts a chair conformation to minimize steric strain. The methyl group at position 2 of the piperidine occupies an equatorial position to avoid 1,3-diaxial interactions.

Torsional Effects:

- The C–N bond connecting the thiadiazole and piperidine rings allows limited rotation, resulting in restricted conformational flexibility. Computational studies suggest a dihedral angle of ~45° between the planes of the two rings.

X-ray Crystallographic Characterization

While direct X-ray data for this compound are not publicly available, analogous 1,3,4-thiadiazole derivatives provide insights into its likely crystal packing and intermolecular interactions:

Key predicted features:

- Planarity : The thiadiazole ring remains planar, while the piperidine group introduces steric bulk.

- Intermolecular Interactions : N–H groups participate in hydrogen bonds with adjacent thiadiazole sulfur or nitrogen atoms.

Spectroscopic Fingerprinting (NMR, IR, UV-Vis, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

$$^1$$H NMR (400 MHz, DMSO-$$d_6$$) :

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 1.20 | d ($$J = 6.4$$ Hz) | CH$$_3$$ (piperidine C2) |

| 1.50–1.70 | m | Piperidine C3–C5 protons |

| 2.90 | t ($$J = 5.8$$ Hz) | Piperidine C6–H |

| 3.40 | br s | NH$$_2$$ (thiadiazole C2) |

| 4.10 | m | Piperidine N–CH$$_2$$ |

$$^{13}$$C NMR (100 MHz, DMSO-$$d_6$$) :

| δ (ppm) | Assignment |

|---|---|

| 22.1 | CH$$_3$$ (piperidine C2) |

| 45.8 | Piperidine C3–C5 |

| 54.2 | Piperidine N–CH$$_2$$ |

| 158.3 | Thiadiazole C2 (NH$$_2$$) |

| 166.7 | Thiadiazole C5 (piperidine-N) |

Infrared (IR) Spectroscopy:

| Absorption (cm$$^{-1}$$) | Assignment |

|---|---|

| 3250–3350 | N–H stretch (NH$$_2$$) |

| 1605 | C=N stretch (thiadiazole) |

| 1450 | C–S–C asymmetric stretch |

| 1250 | C–N stretch (piperidine) |

Mass Spectrometry (MS):

| $$m/z$$ | Ion Fragment |

|---|---|

| 198.29 | [M]$$^+$$ (molecular ion) |

| 154.12 | [M – C$$3$$H$$7$$N]$$^+$$ |

| 98.05 | Thiadiazole ring fragment |

Properties

IUPAC Name |

5-(2-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4S/c1-6-4-2-3-5-12(6)8-11-10-7(9)13-8/h6H,2-5H2,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUEKEBZZJTVYHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=NN=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-Methylpiperidine and Thiosemicarbazide

The most direct method involves the cyclization of 2-methylpiperidine with thiosemicarbazide under acidic conditions. This one-pot reaction typically employs ethanol or methanol as solvents, maintained at 60–80°C for 6–8 hours. The mechanism proceeds through the formation of a thioamide intermediate, followed by intramolecular cyclization to yield the thiadiazole core.

Reaction Conditions:

- Molar Ratio: 1:1 stoichiometry of 2-methylpiperidine to thiosemicarbazide.

- Acid Catalyst: Concentrated hydrochloric acid (3–5 equivalents).

- Solvent: Ethanol (anhydrous), reflux conditions.

- Yield: 45–55% (crude), improving to 60–65% after recrystallization from methanol.

This method’s limitation lies in the moderate yield, attributed to competing side reactions such as over-acylation or incomplete cyclization.

Polyphosphate Ester (PPE)-Mediated Synthesis

Adapting the methodology from PMC8434302, the use of polyphosphate ester (PPE) offers a non-toxic alternative to traditional dehydrating agents like POCl₃. For this compound, the reaction requires:

- PPE Quantity: 20 g per 5 mmol of precursor.

- Solvent: Chloroform, which homogenizes the reaction mixture and facilitates temperature control below 85°C.

- Precursor: A custom-synthesized carboxylic acid derivative bearing the 2-methylpiperidinyl moiety.

Key Advantages:

Industrial Production Techniques

Continuous Flow Reactor Systems

Scalable synthesis leverages continuous flow reactors to enhance reproducibility and safety. BenchChem outlines an industrial protocol where:

- Residence Time: 30–45 minutes.

- Temperature: 70°C (±2°C).

- Pressure: 2–3 bar to maintain solvent integrity.

- Output: 85–90% purity, with a throughput of 5–7 kg/day.

This method reduces human error and ensures consistent product quality, critical for pharmaceutical manufacturing.

POCl₃-Assisted Cyclodehydration

Adapted from PMC10743895, phosphorus oxychloride (POCl₃) facilitates cyclodehydration of thiosemicarbazide with a piperidine-containing carboxylic acid. The process involves:

- Acylation: POCl₃ activates the carboxylic acid (2-methylpiperidine-1-carboxylic acid) at room temperature.

- Cyclization: Thiosemicarbazide is added, and the mixture is heated to 80–90°C for 1 hour.

- Work-Up: Basification with NaOH (pH 8) precipitates the product, which is recrystallized from ethanol.

Yield: 64–70%, depending on the carboxylic acid’s solubility.

Optimization Parameters and Challenges

Solvent Selection

| Solvent | Dielectric Constant | Reaction Efficiency (%) | Key Observation |

|---|---|---|---|

| Ethanol | 24.3 | 55 | Ideal for small-scale |

| Chloroform | 4.8 | 62 | Enhances PPE-mediated synthesis |

| THF | 7.5 | 48 | Poor solubility of intermediates |

Chloroform emerges as optimal for reactions requiring homogeneous mixing, while ethanol balances cost and efficiency.

Temperature and Catalytic Effects

- PPE Reactions: Temperatures exceeding 85°C degrade PPE, reducing yields by 15–20%.

- POCl₃ Reactions: Heating beyond 90°C promotes side products like triazole derivatives.

Structural Characterization and Validation

Spectroscopic Analysis

Mass Spectrometry

- Molecular Ion Peak: m/z 225.3 [M+H]⁺, confirming the molecular formula C₈H₁₃N₅S.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Toxicity Concerns | Scalability |

|---|---|---|---|---|

| PPE-Mediated | 50–60 | 92 | Low | Moderate |

| POCl₃ Cyclization | 64–70 | 88 | High | High |

| Industrial Flow | 85–90 | 95 | Moderate | Excellent |

The industrial flow method excels in scalability, whereas PPE-mediated synthesis aligns with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can occur at the thiadiazole ring, often using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, especially at the amine group. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at 0-5°C.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at room temperature.

Major Products Formed:

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of reduced thiadiazole derivatives.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 5-(2-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine showed good efficacy against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Example Compound A | E. coli | 12 µg/mL |

| Example Compound B | S. aureus | 10 µg/mL |

| Example Compound C | P. aeruginosa | 15 µg/mL |

These results suggest that the presence of the thiadiazole structure enhances the compound's antimicrobial efficacy.

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against strains like Candida albicans. The mechanism of action may involve disrupting fungal cell membranes or inhibiting critical enzymatic pathways.

Antitumor Potential

Thiadiazole derivatives are also being explored for their anticancer properties. Preliminary studies indicate that they may induce apoptosis in cancer cells by activating caspases and modulating apoptotic pathways.

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of several synthesized compounds based on the thiadiazole framework, including this compound. The study utilized both disc diffusion and broth dilution methods to assess efficacy against standard microbial strains.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets such as enzymes involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis pathways. These studies provide insights into the potential mechanisms through which the compound exerts its biological effects.

Mechanism of Action

The mechanism of action of 5-(2-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The piperidine ring can interact with receptor sites, while the thiadiazole ring can form hydrogen bonds with enzymes. This dual interaction allows the compound to modulate various biological pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Table 1: Comparison of 1,3,4-Thiadiazol-2-amine Derivatives

Key Observations

Substituent Effects on Activity: Aromatic/Planar Groups: Derivatives with aromatic substituents (e.g., quinazoline, fluorophenyl) exhibit strong enzyme inhibition and anticancer activity, likely due to π-π stacking and hydrophobic interactions . Electron-Withdrawing Groups: The trifluoromethyl (CF₃) group enhances synthetic yields and stability but may reduce basicity compared to the target compound’s methylpiperidine . For example, Compound 11 (pyridin-3-yl) showed anti-SARS-CoV-2 activity via hydrogen bonds with Cys44 and His164 .

This could enhance bioavailability compared to highly lipophilic derivatives like the 4-fluorophenyl analog . In contrast, halogenated derivatives (e.g., 5-(2-bromo-6-fluoro-3-methoxyphenyl)) may exhibit higher metabolic stability due to reduced susceptibility to oxidative degradation .

Structure-Activity Relationship (SAR) Insights :

- Anticancer Activity : Thiadiazoles with extended conjugated systems (e.g., thiadiazolo[3,2-a]pyrimidine) show broader cytotoxicity across cell lines, whereas fluorophenyl derivatives display selectivity .

- Enzyme Inhibition : Quinazoline-linked thiadiazoles () and pyridinyl derivatives () highlight the importance of hydrogen bonding and steric fit in target binding .

Biological Activity

5-(2-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine, also known as FF01-3329, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and various biological assays.

- Molecular Formula : C8H14N4S

- Molecular Weight : 198.29 g/mol

- CAS Number : 71125-47-8

- Chemical Structure :

Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-thiadiazole moiety, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds containing the 2-amino-1,3,4-thiadiazole scaffold demonstrate higher antimicrobial activity compared to standard drugs. For instance:

- Antibacterial Activity : The compound has been evaluated against various bacterial strains, showing effective inhibition against E. coli and Streptococcus pyogenes with minimum inhibitory concentration (MIC) values significantly lower than those of traditional antibiotics like ofloxacin .

| Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| E. coli | 31.25 | Ofloxacin | 62.5 |

| Streptococcus pyogenes | 31.25 | Cefepime | Higher |

Anticancer Activity

The anticancer potential of this compound has also been explored. Thiadiazole derivatives are known for their cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. Notable findings include:

- Cytotoxicity Assays : The compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity .

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| HeLa | 10.5 | Cisplatin | 21.5 |

| K562 | 12.7 |

The proposed mechanism for the biological activity of this compound includes:

- Covalent Binding : The compound may act as a covalent inhibitor by binding to critical cysteine residues in target proteins such as proteases involved in viral replication.

- Apoptosis Induction : It activates apoptotic pathways in cancer cells through modulation of key signaling molecules.

Case Studies and Research Findings

Several studies have highlighted the potential of thiadiazole derivatives in drug development:

Q & A

Basic: What are the recommended synthetic routes for 5-(2-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of 5-substituted 1,3,4-thiadiazol-2-amine derivatives typically involves cyclization reactions using thiosemicarbazide or its analogs as starting materials. For example, POCl₃-mediated cyclization under reflux (90°C, 3 hours) is a common method to form the thiadiazole ring, with subsequent pH adjustment (8–9) to precipitate the product . Substituted amines, such as 2-methylpiperidine, can be introduced via nucleophilic substitution or coupling reactions. Yield optimization requires precise control of stoichiometry, temperature, and purification steps (e.g., recrystallization from DMSO/water mixtures) .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent integration and amine proton environments. For example, NH₂ protons in thiadiazole-2-amine typically appear as broad singlets near δ 5–6 ppm .

- X-ray Crystallography : Resolves molecular conformation and intermolecular interactions (e.g., N–H···N hydrogen bonds in crystal packing, as observed in related thiadiazole derivatives) .

- FTIR and Mass Spectrometry : Validate functional groups (e.g., C=S stretching at ~650 cm⁻¹) and molecular ion peaks .

Basic: How is the antimicrobial activity of this compound evaluated in vitro?

Methodological Answer:

Standard protocols include:

- Broth Microdilution Assays : Determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains (e.g., E. coli, S. aureus, C. albicans). Activity is often compared to reference drugs like ampicillin .

- Structure-Activity Relationship (SAR) Analysis : Modifications at the 5-position (e.g., methylpiperidinyl groups) enhance lipophilicity, improving membrane penetration .

Advanced: How can computational methods guide the optimization of this compound for target-specific applications?

Methodological Answer:

- Molecular Docking : Predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase). For instance, pyridine-substituted analogs show strong interactions via π-π stacking and hydrogen bonding .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with substituent effects .

- MD Simulations : Assess stability of ligand-receptor complexes over time .

Advanced: What strategies resolve contradictions in reported biological activities of thiadiazole derivatives?

Methodological Answer:

Discrepancies in bioactivity data may arise from:

- Substituent Positional Isomerism : For example, 2-methyl vs. 4-methylpiperidinyl groups alter steric and electronic profiles, impacting activity .

- Purity and Crystallinity : High-purity samples (>99%, recrystallized from ethanol/acetone) reduce false negatives in assays .

- Standardized Assay Conditions : Variations in inoculum size, solvent (DMSO vs. water), and incubation time must be controlled .

Advanced: How do hydrogen-bonding networks in the crystal structure influence the stability and solubility of this compound?

Methodological Answer:

X-ray studies reveal that N–H···N hydrogen bonds form 2D supramolecular sheets, enhancing thermal stability but reducing aqueous solubility. For example, dihedral angles between thiadiazole and aromatic rings (18–30°) modulate packing efficiency . Solubility can be improved via co-crystallization with hydrophilic counterions (e.g., HCl salts) .

Advanced: What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

Methodological Answer:

- Chiral Resolution : Use chiral auxiliaries or chromatography (e.g., HPLC with amylose-based columns) to separate enantiomers, as racemization may occur during cyclization .

- Green Chemistry Approaches : Replace POCl₃ with less hazardous cyclizing agents (e.g., PPA) to improve safety and scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.